molecular formula C26H31N3O5 B10946554 [4-(1-Adamantyl)piperazino]{5-[(4-nitrophenoxy)methyl]-2-furyl}methanone

[4-(1-Adamantyl)piperazino]{5-[(4-nitrophenoxy)methyl]-2-furyl}methanone

Cat. No.: B10946554
M. Wt: 465.5 g/mol
InChI Key: AJUSRDDPUBVFNX-UHFFFAOYSA-N
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Description

[4-(1-Adamantyl)piperazino]{5-[(4-nitrophenoxy)methyl]-2-furyl}methanone is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a piperazine ring, and a furylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-Adamantyl)piperazino]{5-[(4-nitrophenoxy)methyl]-2-furyl}methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 1-adamantylamine with piperazine to form 4-(1-adamantyl)piperazine. This intermediate is then reacted with 5-[(4-nitrophenoxy)methyl]-2-furylmethanone under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and environmental sustainability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

[4-(1-Adamantyl)piperazino]{5-[(4-nitrophenoxy)methyl]-2-furyl}methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrophenoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of [4-(1-Adamantyl)piperazino]{5-[(4-nitrophenoxy)methyl]-2-furyl}methanone involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the compound’s stability and facilitate its binding to target proteins. The piperazine ring can interact with various receptors, while the furylmethanone moiety may participate in electron transfer reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-(1-Adamantyl)piperazino]{5-[(4-methoxyphenoxy)methyl]-2-furyl}methanone
  • [4-(1-Adamantyl)piperazino]{5-[(4-chlorophenoxy)methyl]-2-furyl}methanone

Uniqueness

Compared to similar compounds, [4-(1-Adamantyl)piperazino]{5-[(4-nitrophenoxy)methyl]-2-furyl}methanone is unique due to the presence of the nitrophenoxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a material with specific properties.

Properties

Molecular Formula

C26H31N3O5

Molecular Weight

465.5 g/mol

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-[5-[(4-nitrophenoxy)methyl]furan-2-yl]methanone

InChI

InChI=1S/C26H31N3O5/c30-25(24-6-5-23(34-24)17-33-22-3-1-21(2-4-22)29(31)32)27-7-9-28(10-8-27)26-14-18-11-19(15-26)13-20(12-18)16-26/h1-6,18-20H,7-17H2

InChI Key

AJUSRDDPUBVFNX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-])C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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